REACTION_SMILES
|
[Al+3:19].[CH3:1][NH:2][c:3]1[c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]2[n:10][c:11]2[c:16]1[C:15](=[O:17])[CH2:14][CH2:13][CH2:12]2.[Cl-:24].[H-:18].[H-:21].[H-:22].[H-:23].[K+:32].[Li+:20].[NH4+:25].[O:26]1[CH2:27][CH2:28][CH2:29][CH2:30]1.[OH-:31]>>[CH3:1][NH:2][c:3]1[c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]2[n:10][c:11]2[c:16]1[CH:15]([OH:17])[CH2:14][CH2:13][CH2:12]2
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Al+3]
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Name
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CNc1c2c(nc3ccccc13)CCCC2=O
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CNc1c2c(nc3ccccc13)CCCC2=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
CNc1c2c(nc3ccccc13)CCCC2O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |